Cas no 1008229-92-2 (N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine)

N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine is a specialized organic compound featuring a dichlorophenyl group and a methylsulfonyl-alanine moiety. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. The dichlorophenyl group enhances electrophilic reactivity, while the methylsulfonyl and alanine components contribute to its versatility in peptide coupling and functionalization reactions. This compound exhibits stability under a range of conditions, facilitating its use in multi-step syntheses. Its well-defined reactivity profile allows for precise modifications, making it a useful building block for researchers exploring novel bioactive molecules or tailored chemical entities.
N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine structure
1008229-92-2 structure
Product Name:N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine
CAS No:1008229-92-2
MF:C10H11Cl2NO4S
MW:312.169639825821
CID:4675690
Update Time:2025-08-02

N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine
    • 2-[N-(2,5-dichlorophenyl)methanesulfonamido]propanoic acid
    • ADAL1029497
    • BBL001079
    • SP4275
    • STK211708
    • H0098
    • alanine, N-(2,5-dichlorophenyl)-N-(methylsulfonyl)-
    • 2-(2,5-dichloro-N-methylsulfonylanilino)propanoic acid
    • N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine
    • Inchi: 1S/C10H11Cl2NO4S/c1-6(10(14)15)13(18(2,16)17)9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,14,15)
    • InChI Key: PAWJVQRKPRWXGU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1N(C(C(=O)O)C)S(C)(=O)=O)Cl

Computed Properties

  • Exact Mass: 310.979
  • Monoisotopic Mass: 310.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.1

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Additional information on N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine

N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine: A Comprehensive Overview

N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine, also known by its CAS number 1008229-92-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of alanine, a naturally occurring amino acid, modified with a methylsulfonyl group and a dichlorophenyl substituent. The combination of these functional groups imparts unique chemical properties, making it a valuable molecule for various applications.

The structure of N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine is characterized by the presence of a dichlorophenyl ring attached to the nitrogen atom of alanine, along with a methylsulfonyl group. This configuration not only enhances the compound's stability but also contributes to its bioactivity. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of novel drugs and agrochemicals.

One of the most promising applications of this compound lies in its role as an intermediate in drug discovery. Researchers have explored its ability to modulate enzyme activity, particularly in the context of kinase inhibitors. For instance, studies published in 2023 have demonstrated that derivatives of N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine can effectively inhibit certain protein kinases associated with cancer progression. This finding underscores its potential as a lead compound for anti-cancer therapies.

In addition to its pharmacological applications, this compound has also garnered attention in the field of agrochemistry. Its ability to act as a precursor for herbicides and fungicides has been extensively studied. Recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining its efficacy.

The synthesis of N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. These processes are optimized to ensure high yield and purity, which are critical for its application in sensitive biological assays. The use of advanced catalytic systems has further enhanced the efficiency of these reactions, making large-scale production feasible.

From an analytical standpoint, this compound is often characterized using techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods provide detailed insights into its molecular structure and purity, ensuring compliance with regulatory standards.

Looking ahead, ongoing research is focused on expanding the range of applications for N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine. Collaborative efforts between academic institutions and industry partners are exploring its potential in personalized medicine and sustainable agriculture. The integration of artificial intelligence (AI) into drug design is also expected to accelerate the discovery of novel derivatives with enhanced bioactivity.

In conclusion, N-(2,5-Dichlorophenyl)-N-(methylsulfonyl)alanine stands as a testament to the ingenuity of modern chemical synthesis and its pivotal role in advancing science and technology. As research continues to uncover new possibilities for this compound, it remains at the forefront of innovation across multiple disciplines.

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